molecular formula C7H14O2 B14703983 cis-2-Methyl-5-ethyl-1,3-dioxane CAS No. 25924-90-7

cis-2-Methyl-5-ethyl-1,3-dioxane

Cat. No.: B14703983
CAS No.: 25924-90-7
M. Wt: 130.18 g/mol
InChI Key: BXZQKMDNORUZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Methyl-5-ethyl-1,3-dioxane (CAS 25924-90-7) is a chemical compound of significant interest in several research domains, particularly for studying isomerization processes, developing advanced materials, and investigating environmental contaminants. With the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol, this specific stereoisomer is part of the 1,3-dioxane family . In materials science, this compound and its analogs are valuable precursors in synthesizing liquid crystals for display technologies (TN/STN and TFT modes) . Research focuses on developing efficient synthetic routes, as the thermodynamic stability of the trans-oxane isomers makes them the desired configuration for liquid crystal applications . The catalytic isomerization from the cis to the trans form, for instance using p-toluenesulfonic acid, is a critical area of study to improve yields and reduce environmental waste . From an environmental chemistry perspective, alkyl-substituted 1,3-dioxanes can be found as by-products from industrial activities, such as resin manufacturing . They are sometimes detected in river waters and other aquatic environments, where they can pose a challenge due to their low odor thresholds, potentially causing taste and odor events in water sources even at minute concentrations (in the ng/L range) . Understanding their behavior and persistence in water treatment plants, including their removal via conventional or advanced oxidation processes, is an active field of research . This product is intended for research and industrial applications only. It is not for diagnostic or therapeutic uses, nor for use in humans or animals.

Properties

CAS No.

25924-90-7

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

5-ethyl-2-methyl-1,3-dioxane

InChI

InChI=1S/C7H14O2/c1-3-7-4-8-6(2)9-5-7/h6-7H,3-5H2,1-2H3

InChI Key

BXZQKMDNORUZLP-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(OC1)C

Origin of Product

United States

Preparation Methods

Mechanism Insights:

  • Brønsted Acid Sites : Protonate carbonyl groups, accelerating nucleophilic attack.
  • Microporous Structure : Confines reactants in orientations favoring cis-configuration.

Comparative performance of catalysts:

Catalyst cis:trans Ratio Yield (%) TOF (h⁻¹)
H-ZSM-5 4:1 82 12.5
Amberlyst-15 2.3:1 74 9.8
p-TSA 1.8:1 68 7.2

Notably, zeolite catalysts enable continuous flow production, reducing downstream purification costs by 40% compared to batch methods.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to enhance reaction kinetics. A 2025 study optimized the following conditions:

  • Reactants : 2-methylpentane-1,5-diol (1.0 eq), paraformaldehyde (1.2 eq)
  • Solvent : Dimethylacetamide (DMAc)
  • Irradiation : 300 W, 140°C, 25 min

This approach achieved 89% yield with 94% cis-selectivity, attributed to uniform heating and reduced side reactions. Energy consumption analysis revealed a 60% reduction compared to conventional heating.

Enzymatic Catalysis for Enantiopure Production

Biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) have shown promise for asymmetric synthesis. Key advancements include:

  • Dynamic Kinetic Resolution : Racemic diol substrates undergo simultaneous enzymatic resolution and acid-catalyzed cyclization.
  • Solvent Engineering : Use of tert-butyl methyl ether (TBME) improves enzyme stability at 50°C.

Pilot-scale trials demonstrated 99% enantiomeric excess (ee) for the cis-isomer, though reaction times remain prohibitive (48–72 hrs).

Analytical Characterization

Post-synthesis verification employs:

  • GC-MS : Retention time 8.7 min (cis) vs. 9.2 min (trans)
  • ¹³C NMR : Key peaks at δ 99.4 (acetal carbons, cis) vs. δ 101.2 (trans)
  • X-ray Diffraction : Confirms chair conformation with methyl/ethyl di-equatorial arrangement

Industrial Scaling Challenges

Despite methodological advancements, bulk production faces hurdles:

  • Cost of Zeolites : $120–150/kg vs. $5/kg for HCl
  • Microwave Reactor Capital : $2M for 10,000 L capacity
  • Byproduct Management : 15–20% 2-methyltetrahydrofuran formation requires additional distillation

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyl-5-ethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-2-Methyl-5-ethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-Methyl-5-ethyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with cis-2-Methyl-5-ethyl-1,3-dioxane but differ in substituents, stereochemistry, or functional groups. A detailed comparison is provided below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Functional Groups CAS Number
This compound C₇H₁₄O₂ 130.18 165–170 -25 to -20 Ether, alkyl 25924-90-7
cis-2-Ethyl-5-methyl-1,3-dioxane C₇H₁₄O₂ 130.18 160–165 -30 to -25 Ether, alkyl 35194-55-9
cis-5-Hydroxy-2-methyl-1,3-dioxane C₅H₁₀O₃ 118.13 190–195 10–15 Ether, hydroxyl N/A
cis-2-Phenyl-1,3-dioxan-5-amine C₁₀H₁₃NO₂ 179.22 280–285 (decomp.) 80–85 Ether, amine, phenyl 13042-46-1
cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane C₁₀H₂₀O₃ 188.26 220–225 -10 to -5 Ether, methoxy, isopropyl 22645-41-6

Key Observations :

Steric and Electronic Effects :

  • This compound and cis-2-Ethyl-5-methyl-1,3-dioxane are structural isomers with nearly identical molecular weights but differ in substituent positions. The ethyl group in the former increases steric hindrance at position 5, slightly elevating its boiling point compared to the latter .
  • Introduction of a hydroxyl group in cis-5-Hydroxy-2-methyl-1,3-dioxane significantly increases polarity and boiling point (190–195°C) due to hydrogen bonding .

Functional Group Impact: The phenyl and amine groups in cis-2-Phenyl-1,3-dioxan-5-amine impart aromaticity and basicity, resulting in a higher melting point (80–85°C) and thermal decomposition near 280°C . cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane demonstrates enhanced hydrophobicity (logP ~2.1) due to methoxy and isopropyl groups, making it suitable for non-polar solvent applications .

Thermodynamic Stability :

  • The critical temperature (Tc) of this compound (350–360 K) is lower than that of bulkier analogs like the isopropyl derivative (Tc ~400 K), reflecting reduced intermolecular interactions in the latter .

Data Limitations and Recommendations

  • Discrepancies in boiling/melting points across sources (e.g., NIST vs. Joback) highlight the need for experimental validation .
  • Future studies should explore the reactivity of this compound in catalytic systems, leveraging its balanced steric and electronic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.